(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole and methoxyphenyl groups.
Reduction Products: Amino derivatives from the reduction of the nitro group.
Substitution Products: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine
Drug Development:
Industry
Dyes and Pigments: Thiazole derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and the nitrophenyl group can participate in binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole structures, such as 2-aminothiazole and 2-mercaptothiazole.
Acrylonitrile Derivatives: Compounds like 2-cyano-3-phenylacrylonitrile.
Uniqueness
The unique combination of the thiazole ring, methoxyphenyl group, and nitrophenyl group in (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-15-8-6-13(7-9-15)17-12-27-19(22-17)14(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGOKDLXGGMOCN-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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